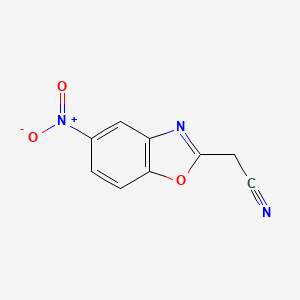
5-Nitro-2-benzoxazoleacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Nitro-2-benzoxazoleacetonitrile is a useful research compound. Its molecular formula is C9H5N3O3 and its molecular weight is 203.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Activity
5-Nitro-2-benzoxazoleacetonitrile has demonstrated significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
- A study evaluated the compound against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL, indicating strong antibacterial activity .
Anticancer Potential
The compound shows promise as an anticancer agent. Its ability to modulate biological pathways, such as apoptosis in cancer cells, is under investigation.
Case Study: Cytotoxicity Against Cancer Cells
- In vitro assays revealed that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential for therapeutic development .
Material Science Applications
In addition to its biological activities, this compound is utilized in material science for its unique chemical reactivity.
Synthesis of Advanced Materials
The compound serves as an intermediate in synthesizing other functional materials, including polymers and dyes.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Amino-5-nitrophenol | Contains an amino group on a nitrophenol structure | Known for its reducing properties |
| Benzothiazole derivatives | Similar heterocyclic structure | Exhibits different biological activities |
| 2-Benzothiazoleacetonitrile | Contains a thiazole ring instead of benzoxazole | Potentially different reactivity profiles |
常见问题
Q. What synthetic routes are recommended for preparing 5-nitro-2-benzoxazoleacetonitrile, and what analytical techniques validate its structure?
Methodological Answer:
Synthesis typically involves condensation reactions using nitrile precursors or cyclization of nitro-substituted intermediates. For example:
- Route 1 : Reacting 2-chloroacetamide derivatives with nitrobenzoxazole precursors in solvent systems like acetone/acetonitrile under reflux (yields ~64–82%) .
- Route 2 : Utilizing diazoalkanes or aromatic nitrile N-oxides to functionalize the benzoxazole core, as demonstrated in tetrazole derivatives .
Key Analytical Techniques :
- NMR Spectroscopy : Look for characteristic shifts in 1H-NMR (e.g., aromatic protons at δ 7.5–8.5 ppm, nitrile C≡N at ~110–120 ppm in 13C-NMR) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, and S content (e.g., deviations <0.3% from theoretical values) .
Q. How should researchers handle storage and stability concerns for nitrobenzoxazole derivatives?
Methodological Answer:
- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent thermal degradation or photochemical reactions, as recommended for structurally similar nitro compounds .
- Stability Testing : Monitor decomposition via periodic HPLC analysis (e.g., >95% purity retention over 6 months under recommended conditions) .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
Advanced Research Focus :
Discrepancies in NMR or MS data may arise from tautomerism, impurities, or solvent effects. Mitigation strategies include:
- Cross-Validation : Compare 1H-NMR with 13C-NMR and 2D techniques (e.g., HSQC, HMBC) to confirm assignments .
- Computational Modeling : Use density functional theory (DFT) to predict chemical shifts and compare with experimental data, as applied in shock-tube studies of benzoxazole decomposition .
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction, especially for regioisomeric mixtures .
Q. How do solvent systems influence reaction efficiency in nitrobenzoxazole synthesis?
Advanced Research Focus :
Solvent polarity and proticity significantly impact reaction kinetics and product purity:
- Polar Aprotic Solvents : Acetonitrile enhances nucleophilicity in SN2 reactions (e.g., acetamide derivatization, 75°C reflux) .
- Solvent Mixtures : Acetone/acetonitrile (1:1) optimizes reflux conditions for cyclization, balancing solubility and reactivity .
- Empirical Testing : Use acoustic parameter studies (e.g., ultrasonic velocity) to assess solute-solvent interactions, as demonstrated for nitrothiazole derivatives .
Q. What computational methods predict the reactivity of nitrobenzoxazole derivatives in novel environments?
Advanced Research Focus :
- Quantum Chemical Calculations : Employ Gaussian-based DFT (e.g., B3LYP/6-31G*) to model reaction pathways, as used for benzisoxazole thermal decomposition .
- Transition-State Theory (TST) : Calculate activation energies for nitration or cyclization steps to optimize reaction conditions .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates, guided by experimental solvent parameter databases .
Q. How can researchers design analogues of this compound for structure-activity studies?
Advanced Research Focus :
- Bioisosteric Replacement : Substitute the nitro group with amines or halogens to modulate electronic effects and solubility, as seen in benzimidazole drug design .
- Vinylogous Addition : Extend conjugation by introducing aromatic spacers between functional groups to enhance binding interactions .
- Pharmacophore Mapping : Use docking studies to prioritize substituents (e.g., methyl, chloro) that improve target affinity, validated by in vitro assays .
属性
分子式 |
C9H5N3O3 |
|---|---|
分子量 |
203.15 g/mol |
IUPAC 名称 |
2-(5-nitro-1,3-benzoxazol-2-yl)acetonitrile |
InChI |
InChI=1S/C9H5N3O3/c10-4-3-9-11-7-5-6(12(13)14)1-2-8(7)15-9/h1-2,5H,3H2 |
InChI 键 |
HVLDLIVXUPNMBL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















